REACTION_SMILES
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[CH3:19][CH2:20][OH:21].[Cl:1][c:2]1[n:3][cH:4][cH:5][c:6]2[c:7]1[nH:8][c:9]([C:11](=[O:12])[NH:13][CH:14]1[CH2:15][CH2:16][CH2:17][CH2:18]1)[cH:10]2>>[cH:2]1[n:3][cH:4][cH:5][c:6]2[c:7]1[nH:8][c:9]([C:11](=[O:12])[NH:13][CH:14]1[CH2:15][CH2:16][CH2:17][CH2:18]1)[cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(NC1CCCC1)c1cc2ccnc(Cl)c2[nH]1
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Name
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Type
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product
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Smiles
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O=C(NC1CCCC1)c1cc2ccncc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |